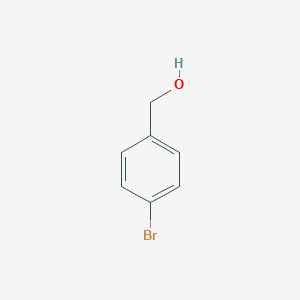

4-Bromobenzyl alcohol

Overview

Description

Preparation Methods

Para-Bromobenzyl Alcohol can be synthesized through various methods. One common synthetic route involves the bromination of para-bromotoluene under photochemical catalysis, followed by the reaction with bromine . Another method includes the oxidation of para-bromobenzyl bromide using lead nitrate . Industrial production often involves the use of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield para-bromobenzaldehyde, which can then be reduced to para-bromobenzyl alcohol .

Chemical Reactions Analysis

Para-Bromobenzyl Alcohol undergoes several types of chemical reactions:

Reduction: The compound can be reduced to para-bromotoluene under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Trimethylsilylation: It undergoes efficient trimethylsilylation with 1,1,1,3,3,3-hexamethyldisilazane in the presence of catalytic amounts of aspartic acid in acetonitrile.

Scientific Research Applications

Organic Synthesis

4-Bromobenzyl alcohol serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Suzuki Coupling Reactions : This compound is used as a precursor in the synthesis of biphenyl derivatives through Suzuki coupling, where it reacts with aryl halides to form biaryl compounds .

- Selective Oxidation : Recent studies have demonstrated its use in UV light-promoted oxidation reactions, where it can be oxidized under metal-free conditions . This method is significant for developing sustainable synthetic pathways.

- Carbonyl Isoprenylation : In enantioselective reactions, this compound has been utilized as a substrate for iridium-catalyzed carbonyl isoprenylation, showcasing its role in complex organic transformations .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Research : Studies have explored the effects of benzoxazole derivatives synthesized from this compound on breast cancer cells, indicating its potential role in developing anticancer agents .

- Drug Development : The compound has been noted for its interactions with biological targets such as alcohol dehydrogenase, which could have implications for drug metabolism and pharmacokinetics .

Material Science

The compound's unique properties make it valuable in material science:

- Polymer Synthesis : this compound is employed in synthesizing functionalized polymers, particularly those that are amphiphilic and can be used in drug delivery systems .

- Phase Transition Studies : Research on the crystal dynamics of this compound has revealed interesting phase transition behaviors, which could be relevant for applications in thermosensitive materials .

Case Study 1: Synthesis of Biphenyl Derivatives

In a study focusing on the synthesis of biphenyls via Suzuki coupling, this compound was successfully used as a starting material. The reaction conditions were optimized to yield high selectivity and efficiency, demonstrating the compound's utility in producing complex organic molecules.

Case Study 2: Anticancer Activity Assessment

A series of benzoxazole derivatives derived from this compound were tested against various breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, highlighting the potential of these derivatives as novel anticancer agents.

Mechanism of Action

The mechanism of action of Para-Bromobenzyl Alcohol involves its interaction with alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial in various metabolic pathways and can influence the pharmacokinetics of drugs that contain this compound as a functional group.

Comparison with Similar Compounds

Para-Bromobenzyl Alcohol can be compared with other benzyl alcohol derivatives such as:

Para-Chlorobenzyl Alcohol: Similar in structure but contains a chlorine atom instead of bromine. It has different reactivity and applications.

Para-Methylbenzyl Alcohol: Contains a methyl group instead of bromine, leading to different chemical properties and uses.

Para-Bromobenzyl Alcohol is unique due to its bromine substituent, which imparts distinct reactivity and makes it suitable for specific synthetic applications.

Biological Activity

4-Bromobenzyl alcohol (p-bromobenzyl alcohol) is an organic compound with the chemical formula CHBrO. It is a member of the benzyl alcohol family and has garnered attention for its diverse biological activities, including potential therapeutic applications. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Weight : 187.034 g/mol

- Melting Point : 75-77 °C

- Solubility : Soluble in dioxane (1 g/10 mL) and other organic solvents.

The structure of this compound features a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antitumor Activity : Research indicates that this compound and its derivatives can inhibit tumor cell proliferation. For instance, studies have shown that it affects the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer .

- Electron Transport Capability : Studies involving UV light irradiation revealed that this compound can act as an electron donor in photochemical reactions. This property enhances its utility in synthetic organic chemistry .

Case Studies

- Antitumor Effects on Breast Cancer Cells :

- Oxidation Reactions :

- Phase Transition Studies :

Table 1: Summary of Biological Activities

Table 2: Oxidation Reaction Yields with Various Alcohols

| Alcohol Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzyl Alcohol | UV light in DMSO | 66 |

| This compound | UV light in DMSO | Moderate |

| 4-Nitrobenzyl Alcohol | UV light in DMSO | Low |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 4-bromobenzyl alcohol during synthesis?

To assess purity, use a combination of analytical techniques:

- Melting Point Analysis : Compare the observed melting point (75–77°C) with literature values .

- Chromatography : Utilize HPLC (e.g., Purospher® STAR Phenyl columns) to separate and quantify impurities .

- Spectroscopy : Confirm structural integrity via -NMR (e.g., δ 4.6 ppm for -CHOH) and FT-IR (broad O-H stretch at ~3300 cm) .

Q. What are the optimal conditions for oxidizing this compound to its aldehyde derivative?

The oxidation efficiency depends on the catalyst and solvent:

- IBX-Polystyrene (IBX-PS) : Use 4 equivalents of IBX-PS in a polar aprotic solvent (e.g., DCM) at room temperature, achieving >99% conversion .

- Heterogeneous Catalysts : Pd@PPy/OMC nanocomposites in water under aerobic conditions yield carboxylic acids or ketones selectively .

Advanced Research Questions

Q. How does the choice of catalyst affect the oxidation pathway of this compound?

Catalysts dictate product selectivity:

- Pd@PPy/OMC : Converts this compound to 4-bromobenzoic acid (90% yield) under mild aqueous conditions .

- Platinum(IV) Complexes : Oxidize this compound to aldehydes (e.g., 4-bromobenzaldehyde) with >95% yield using OSCN as a co-catalyst .

- Contradictions : Lower yields with IBX-PS in non-polar solvents (e.g., CPME) due to solubility limitations; switching to 2-MeTHF improves conversion .

Q. What strategies resolve low solubility of this compound in green solvents?

Solubility challenges in solvents like cyclopentyl methyl ether (CPME) can be addressed by:

- Solvent Blending : Mix with 2-MeTHF to enhance solubility without compromising reaction efficiency .

- Temperature Modulation : Heating to 50°C increases dissolution while maintaining catalytic activity .

Q. How can diastereoselectivity be controlled in C–C coupling reactions involving this compound?

Use enantioselective iridium catalysts (e.g., (R)-Ir-Ib) with optimized ligand systems:

- Redox-Triggered Coupling : Achieve >80% diastereomeric excess (d.e.) by tuning steric and electronic effects of vinyl epoxides (e.g., myrcene oxide) .

- Additive Effects : 2-Propanol (200 mol%) suppresses competing transfer hydrogenation, enhancing selectivity for (Z)-homoallylic alcohols .

Q. Why do catalytic oxidation yields vary across studies, and how can these discrepancies be analyzed?

Discrepancies arise from variables such as:

- Catalyst Loading : Higher Pd@PPy/OMC loadings (5 mol%) improve turnover frequency (TOF) but may cause aggregation .

- Substrate Purity : Trace moisture or impurities in this compound reduce reaction efficiency; pre-drying over molecular sieves is recommended .

Q. What methodologies enable stereoselective synthesis of this compound derivatives?

- Enantioselective Iridium Catalysis : Achieve >90% enantiomeric excess (e.e.) in carbonyl isoprenylation using chiral phosphoric acid ligands .

- Four-Component Reactions : Combine this compound, diazoesters, indoles, and propiolaldehydes with Pd(II)/chiral acid systems to access complex architectures .

Q. Key Considerations for Experimental Design

- Contaminant Mitigation : Avoid acid chlorides/anhydrides during storage to prevent esterification .

- Safety Protocols : Use inert atmospheres for redox-sensitive reactions (e.g., Ir-catalyzed couplings) .

- Data Reproducibility : Report solvent purity, catalyst pre-treatment, and drying methods to minimize variability .

Properties

IUPAC Name |

(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDBHYQWFOITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236276 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-75-6 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para-Bromobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.